Monopropyl Phthalate O-β-D-Glucuronide
Description
Monopropyl Phthalate O-β-D-Glucuronide (MPPG) is a glucuronide conjugate of monopropyl phthalate, a metabolite formed via Phase II detoxification. Glucuronidation involves the addition of a glucuronic acid moiety to enhance hydrophilicity, facilitating renal excretion. MPPG is structurally characterized by a propyl ester group attached to the phthalate backbone, conjugated with β-D-glucuronic acid at the phenolic oxygen. It is commercially available as a reference standard for analytical and metabolic studies .
Properties
Molecular Formula |
C₁₇H₂₀O₁₀ |
|---|---|
Molecular Weight |
384.33 |
Synonyms |
1-(Propyl 1,2-Benzenedicarboxylate} β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The primary structural distinction among phthalate glucuronides lies in the alkyl/aryl substituent and glucuronidation position. Key analogs include:
*Inferred from Monoethyl analog; †Calculated based on homologous series.
Analytical Characterization
Mass Spectrometry Fragmentation
- MPPG : Expected to exhibit losses of glucuronic acid (C₆H₁₀O₇, ∆m/z = 194) and propyl-phthalate fragments, similar to luteolin glucuronides (e.g., [M–H–C₈H₁₀O₇]⁻ at m/z 285) .
- Monoethyl Analog: Fragments include [M–H–COO]⁻ (m/z 323) and [M–H–C₆H₁₀O₅]⁻ (m/z 359) .
- Chloramphenicol Glucuronide : Dominant ions at m/z 287 (loss of OCH₃) and 179 (loss of C₁₀H₁₉) .
Chromatographic Behavior
Metabolic and Pharmacokinetic Differences
- Excretion Efficiency: Longer alkyl chains (e.g., propyl vs.
- Enzymatic Specificity: UDP-glucuronosyltransferases (UGTs) exhibit substrate preferences. For instance, UGT1A1 and UGT2B7 conjugate steroids (e.g., β-Estradiol 17β-D-glucuronide ), while phthalate glucuronides may involve UGT1A9/2B4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
